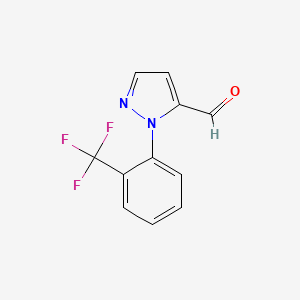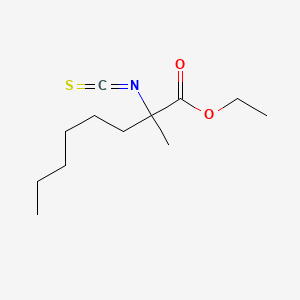
Ethyl 2-isothiocyanato-2-methyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-isothiocyanato-2-methyloctanoate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethyl ester of 2-methyloctanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isothiocyanates, including ethyl 2-isothiocyanato-2-methyloctanoate, typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base, followed by desulfurization . One common method involves the formation of a dithiocarbamate intermediate, which is then decomposed to yield the isothiocyanate product. This process can be carried out under mild conditions and is suitable for both aliphatic and aromatic amines .
Industrial Production Methods: Industrial production of isothiocyanates often employs similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. Cyanuric acid is sometimes used as a desulfurylation reagent in these processes .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-isothiocyanato-2-methyloctanoate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Solvents: Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Major Products:
Thioureas: Reaction with primary amines.
Carbamates: Reaction with alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-isothiocyanato-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in cancer chemoprevention and as a potential therapeutic agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-isothiocyanato-2-methyloctanoate involves the interaction of the isothiocyanate group with biological molecules. The compound can modify proteins by reacting with thiol groups, leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . This mechanism underlies its anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
Allyl Isothiocyanate: Known for its pungent odor and antimicrobial properties.
Phenethyl Isothiocyanate: Studied for its anticancer effects.
Sulforaphane: Found in cruciferous vegetables and known for its chemopreventive properties.
Uniqueness: Ethyl 2-isothiocyanato-2-methyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ethyl ester group enhances its solubility and reactivity compared to other isothiocyanates .
Propiedades
Fórmula molecular |
C12H21NO2S |
|---|---|
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
ethyl 2-isothiocyanato-2-methyloctanoate |
InChI |
InChI=1S/C12H21NO2S/c1-4-6-7-8-9-12(3,13-10-16)11(14)15-5-2/h4-9H2,1-3H3 |
Clave InChI |
XIODYEOKMNWKFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C(=O)OCC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



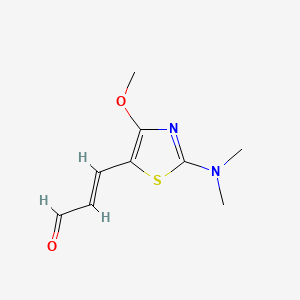

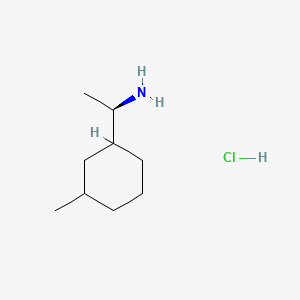
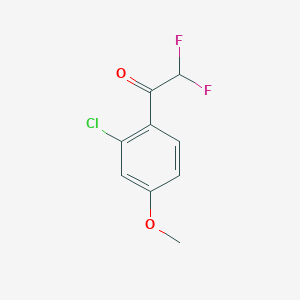
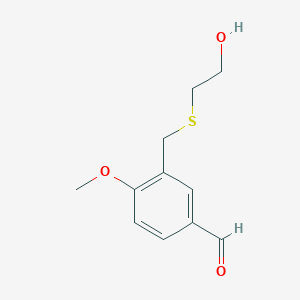
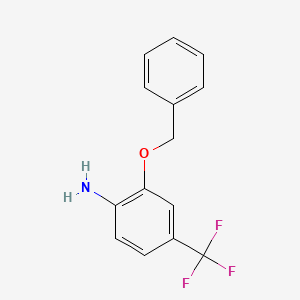

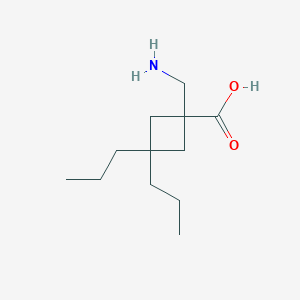
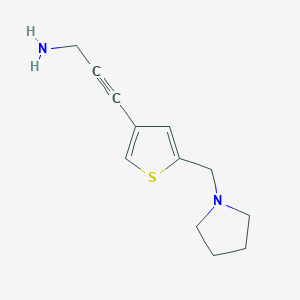
![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
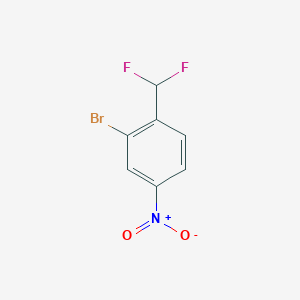
![Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B13623779.png)
